molecular formula C14H15Cl2NO4 B2728392 N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide CAS No. 2094621-99-3

N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide

Cat. No.: B2728392
CAS No.: 2094621-99-3
M. Wt: 332.18
InChI Key: PQGMOSKHJUVWLV-UHFFFAOYSA-N
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Description

N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide is a synthetic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide likely involves multiple steps:

    Formation of the dichloropropenyl group: This could be achieved through the chlorination of a propenyl precursor.

    Attachment of the formyl group: This might involve a formylation reaction, such as the Vilsmeier-Haack reaction.

    Incorporation of the methoxyphenoxy group: This could be done through an etherification reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide may undergo various types of reactions:

    Oxidation: The formyl group could be oxidized to a carboxylic acid.

    Reduction: The formyl group could be reduced to an alcohol.

    Substitution: The dichloropropenyl group could undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3,3-dichloroprop-2-en-1-yl)-3-(4-formyl-2-methoxyphenoxy)propanamide could have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible pharmaceutical applications, depending on its biological activity.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(3,3-dichloroprop-2-en-1-yl)-3-(4-hydroxyphenoxy)propanamide: Similar structure but with a hydroxy group instead of a formyl group.

    N-(3,3-dichloroprop-2-en-1-yl)-3-(4-methoxyphenoxy)propanamide: Similar structure but without the formyl group.

Properties

IUPAC Name

N-(3,3-dichloroprop-2-enyl)-3-(4-formyl-2-methoxyphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO4/c1-20-12-8-10(9-18)2-3-11(12)21-7-5-14(19)17-6-4-13(15)16/h2-4,8-9H,5-7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGMOSKHJUVWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCCC(=O)NCC=C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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